2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide
CAS No.: 1807224-31-2
Cat. No.: VC2973162
Molecular Formula: C9H4Br2F6
Molecular Weight: 385.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807224-31-2 |
|---|---|
| Molecular Formula | C9H4Br2F6 |
| Molecular Weight | 385.93 g/mol |
| IUPAC Name | 1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |
| Standard InChI Key | PPWBISYJKDXSJP-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F |
Introduction
Basic Properties and Structure
Molecular Information
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with the following fundamental characteristics:
| Property | Value |
|---|---|
| CAS Number | 1807224-31-2 |
| Molecular Formula | C₉H₄Br₂F₆ |
| Molecular Weight | 385.93 g/mol |
| IUPAC Name | 1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene |
| InChI Key | PPWBISYJKDXSJP-UHFFFAOYSA-N |
| MDL Number | MFCD28728005 |
The compound features a benzene ring substituted with two trifluoromethyl groups at positions 4 and 6, one bromine atom at position 1, and a bromomethyl group at position 2 .
Physical Properties
The physical properties of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide are important for its handling, storage, and applications:
| Property | Value |
|---|---|
| Physical Form | Liquid |
| Storage Temperature | Ambient |
| Purity (Commercial) | 97% |
Unlike some structurally related compounds like 4-(trifluoromethyl)benzyl bromide which has a melting point of 29-33°C, 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide remains in liquid form at room temperature .
Structural Characteristics
The compound's structure features several key elements that contribute to its unique chemical behavior:
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A benzene core with multiple substituents
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Two trifluoromethyl (CF₃) groups at positions 4 and 6, which are strongly electron-withdrawing
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A bromo substituent at position 2 on the aromatic ring
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A bromomethyl (CH₂Br) group also at position 2
This arrangement of electron-withdrawing groups creates an electronically deficient aromatic system with distinctive reactivity patterns.
Synthesis and Preparation
Reaction Conditions
Based on the synthesis of related compounds, such as 3,5-bis(trifluoromethyl)benzyl bromide, potential reaction conditions for the preparation of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide might include:
| Parameter | Typical Conditions |
|---|---|
| Brominating Agents | Bromine, HBr, PBr₃, NBS |
| Solvents | Dichloromethane, THF, DMF |
| Catalysts | Lewis acids (if needed) |
| Temperature | 0-100°C (depending on specific method) |
| Reaction Time | Several hours to overnight |
For similar compounds like 3,5-bis(trifluoromethyl)benzyl bromide, reported yields have been as high as 99.1% under optimized conditions using concentrated HBr and H₂SO₄ .
Chemical Reactivity
Electronic Properties
The electronic properties of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide are significantly influenced by its multiple electron-withdrawing groups:
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The two trifluoromethyl groups strongly withdraw electron density from the aromatic ring through inductive effects
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The bromine substituent on the ring contributes both inductive and resonance effects
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The bromomethyl group provides a reactive benzylic position that is further activated by the electron-withdrawing nature of the ring substituents
These electronic characteristics make the compound particularly reactive in nucleophilic substitution reactions, especially at the benzylic position.
Common Reactions
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide can participate in several types of reactions:
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Nucleophilic Substitution Reactions: The benzylic bromide is susceptible to SN2 reactions with various nucleophiles, including:
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Metal-Catalyzed Cross-Coupling Reactions: Both the aryl and benzylic bromides can participate in:
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Metallation Reactions: Formation of organometallic reagents through:
Reaction Mechanisms
The reactivity of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is governed by several mechanisms:
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SN2 Mechanism at Benzylic Position: The benzylic bromide readily undergoes nucleophilic substitution, facilitated by the electron-withdrawing substituents that stabilize the transition state.
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Oxidative Addition in Cross-Coupling: Both bromide groups can participate in oxidative addition to transition metal catalysts, though the benzylic bromide is typically more reactive.
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Free Radical Reactions: The compound can participate in radical-mediated processes, particularly at the benzylic position.
Applications
Organic Synthesis
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide serves as a valuable building block in organic synthesis:
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Introduction of Trifluoromethylated Benzyl Groups: The compound provides a means to introduce a highly fluorinated benzyl moiety into target molecules.
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Synthesis of Functionalized Heterocycles: Used in the preparation of nitrogen and oxygen heterocycles containing the bis(trifluoromethyl)phenyl moiety.
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Cross-Coupling Chemistry: Both bromide functionalities allow for sequential or selective cross-coupling reactions to build complex molecular architectures .
Medicinal Chemistry
The unique electronic and steric properties of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide make it valuable in medicinal chemistry:
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Fluorine-Enriched Pharmaceuticals: Trifluoromethyl groups are common in pharmaceuticals due to their ability to enhance metabolic stability, lipophilicity, and binding selectivity.
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Biological Applications: The compound and its derivatives potentially exhibit:
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Antimicrobial activities
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Anticancer properties
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Other biological effects mediated by the unique electronic properties of the fluorinated aromatic system
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Probe Development: Fluorinated compounds are valuable in developing chemical probes for biological systems due to their distinctive spectroscopic properties.
Research Applications
In research settings, 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide finds application in:
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Material Science: Precursor for fluorinated materials with unique properties.
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Organometallic Chemistry: Study of metal complexes with fluorinated ligands.
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Reaction Development: Model substrate for developing new synthetic methodologies, particularly those involving C-F bonds and selective functionalization.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Ambient |
| Sensitivity | Possible moisture sensitivity due to reactive bromides |
| Stability | Generally stable under standard conditions |
| Container | Tightly sealed to prevent degradation |
Long-term storage should account for the potential light sensitivity common to benzylic halides .
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